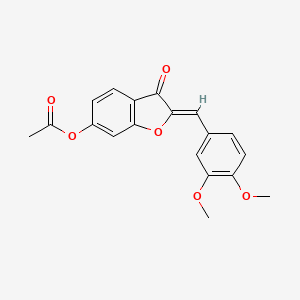

(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate, also known as DMBOA, is a synthetic compound that belongs to the family of benzofuran derivatives. DMBOA has gained significant attention in the scientific community due to its potential in various applications, including medicinal chemistry, drug discovery, and agricultural purposes.

Scientific Research Applications

Novel Compound Synthesis

Research into compounds related to "(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate" has led to the discovery of new lignan, benzofuran, and sesquiterpene derivatives. These compounds have been isolated from natural sources, such as the roots of Leontopodium alpinum and L. leontopodioides, showcasing the compound's relevance in natural product chemistry and its potential for pharmaceutical applications (Dobner et al., 2003).

Chemical Reactions and Mechanisms

Studies have explored the chemical reactions involving related benzofuran derivatives, including the copper-catalyzed ring opening of benzofurans and subsequent enantioselective hydroamination cascades. This process has led to the synthesis of chiral N,N-dibenzylaminophenols, important for pharmaceutical chemistry, with excellent enantioselectivity (Qing‐Feng Xu‐Xu et al., 2018).

Protective Group Chemistry

Research has also delved into the development of new oxidatively removable carboxy protecting groups. Studies have shown that 2,6-dimethoxybenzyl esters, closely related to the target compound, can be efficiently oxidized to generate corresponding carboxylic acids, demonstrating the compound's utility in synthetic organic chemistry (Kim & Misco, 1985).

Mechanistic Insights

Further investigations have provided mechanistic insights into oxidation reactions of benzyl alcohol derivatives, indicating a significant enhancement in reaction rates in the presence of catalysts. This research highlights the role of related compounds in elucidating complex chemical reaction mechanisms and optimizing catalytic processes (Morimoto et al., 2012).

Enantioselective Synthesis

The chemoenzymatic synthesis of enantiomers of pharmacologically interesting compounds, including benzofuran derivatives, has been reported. These syntheses utilize manganese(III) acetate-mediated acetoxylation and enzyme-mediated kinetic resolution, underscoring the compound's significance in the development of enantioselective synthetic methodologies (Demir et al., 2007).

properties

IUPAC Name |

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)24-13-5-6-14-16(10-13)25-18(19(14)21)9-12-4-7-15(22-2)17(8-12)23-3/h4-10H,1-3H3/b18-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUQHQKHGRCPQT-NVMNQCDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)

![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)